molecular formula C16H29ClN2O B2784635 N-(adamantan-2-yl)-2-(diethylamino)acetamide hydrochloride CAS No. 1215622-43-7

N-(adamantan-2-yl)-2-(diethylamino)acetamide hydrochloride

Cat. No.: B2784635
CAS No.: 1215622-43-7
M. Wt: 300.87
InChI Key: TXMRNAGQYUXVKX-UHFFFAOYSA-N
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Description

N-(adamantan-2-yl)-2-(diethylamino)acetamide hydrochloride: is a synthetic compound known for its unique structure and potential applications in various scientific fields. The compound features an adamantane core, which is a tricyclic hydrocarbon, and a diethylaminoacetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(adamantan-2-yl)-2-(diethylamino)acetamide hydrochloride typically involves the following steps:

    Formation of Adamantane Derivative: The adamantane core is functionalized to introduce reactive groups that can further react with other molecules.

    Amidation Reaction: The functionalized adamantane derivative undergoes an amidation reaction with diethylaminoacetic acid or its derivatives under controlled conditions to form the desired compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can be performed on the amide group to yield corresponding amines.

    Substitution: The compound can participate in substitution reactions, especially at the diethylamino group, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biology: In biological research, the compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its adamantane core.

Medicine: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development. It is explored for its potential antiviral and neuroprotective properties.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(adamantan-2-yl)-2-(diethylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The adamantane core allows the compound to penetrate biological membranes, while the diethylaminoacetamide group can interact with various enzymes and receptors. This dual functionality enables the compound to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    Amantadine: Another adamantane derivative used as an antiviral and antiparkinsonian agent.

    Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.

Uniqueness: N-(adamantan-2-yl)-2-(diethylamino)acetamide hydrochloride is unique due to its specific combination of the adamantane core and the diethylaminoacetamide group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for diverse scientific applications.

Biological Activity

N-(adamantan-2-yl)-2-(diethylamino)acetamide hydrochloride is a compound derived from the adamantane family, known for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane core, which provides significant stability and lipophilicity, enhancing its interaction with biological targets. The presence of the diethylamino group contributes to its pharmacological profile, potentially affecting its solubility and receptor binding capabilities.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antiviral Properties : Studies have indicated that adamantane derivatives can exhibit antiviral effects, particularly against influenza viruses. The mechanism often involves interference with viral replication processes.
  • Antibacterial Effects : Research has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in treating infections.
  • Anti-inflammatory Activity : Compounds in the adamantane class have been noted for their anti-inflammatory properties, which may be beneficial in managing conditions characterized by inflammation.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Sigma Receptor Modulation : Similar compounds have been shown to interact with sigma receptors, which play a role in various neurological processes. Molecular docking studies suggest that this compound may bind effectively to sigma-2 receptors, potentially influencing cellular signaling pathways related to cancer cell proliferation.
  • Inhibition of Enzyme Activity : The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to the inhibition of enzymatic functions critical for cellular metabolism.

Antiviral Activity

In a study exploring the antiviral potential of adamantane derivatives, this compound was assessed for its efficacy against influenza A virus. The results demonstrated significant inhibition of viral replication in vitro, supporting its potential use as an antiviral agent .

Antibacterial Activity

A series of experiments tested the antibacterial properties of various adamantane derivatives, including this compound. It displayed potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Effects

Research on anti-inflammatory activity revealed that this compound could reduce inflammation in animal models. In carrageenan-induced paw edema tests, it showed significant dose-dependent reduction in swelling, indicating its potential as an anti-inflammatory therapy .

Data Summary Table

Biological ActivityMechanismReference
AntiviralInhibition of viral replication
AntibacterialDisruption of bacterial cell function
Anti-inflammatoryReduction of inflammatory mediators

Properties

IUPAC Name

N-(2-adamantyl)-2-(diethylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O.ClH/c1-3-18(4-2)10-15(19)17-16-13-6-11-5-12(8-13)9-14(16)7-11;/h11-14,16H,3-10H2,1-2H3,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMRNAGQYUXVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1C2CC3CC(C2)CC1C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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